(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

Übersicht

Beschreibung

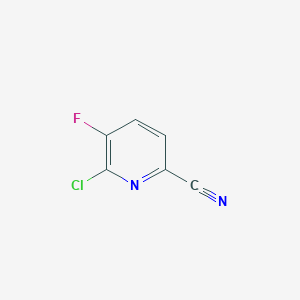

“(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine” is an organic compound with the molecular formula C6H6F3N3 . It has a molecular weight of 177.13 . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H,1,10H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Wnt β-Catenin Agonists for Bone Disorders

Research led by Pelletier et al. (2009) highlights the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt β-catenin cellular messaging system, showing promise in the treatment of bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating its potential as a therapeutic agent for enhancing bone formation (Pelletier et al., 2009).

Anticancer Activity of Palladium and Platinum Complexes

A study by Mbugua et al. (2020) on new palladium (Pd) II and platinum (Pt) II complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives, demonstrated significant anticancer activity against various human cancerous cell lines. This research suggests the potential of these complexes in developing selective cancer therapies (Mbugua et al., 2020).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Mallikarjunaswamy et al. (2017) explored the synthesis of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives and evaluated their in vitro antimicrobial activity. This work contributes to the search for new antimicrobial agents with enhanced efficacy (Mallikarjunaswamy et al., 2017).

ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists

Research on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives by Sniecikowska et al. (2019) identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated robust antidepressant-like activity, highlighting their potential in developing novel antidepressant therapies (Sniecikowska et al., 2019).

Design and Synthesis of Antifolates

A study by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates aimed at inhibiting dihydrofolate reductase (DHFR) showcases the utility of pyrimidine derivatives in designing antitumor agents. The classical compound was a potent inhibitor of human DHFR and showed significant antitumor activity (Gangjee et al., 2007).

Safety and Hazards

Eigenschaften

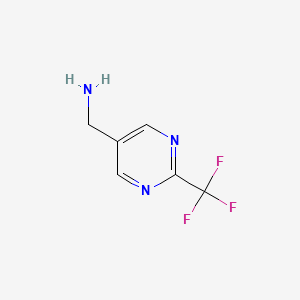

IUPAC Name |

2-ethyl-N-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-7-9-4-6(8-2)5-10-7/h4-5,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAIAYPPUVKXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697624 | |

| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-92-0 | |

| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)

![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)